N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, N-phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine, provides a precise description of its molecular architecture. Breaking down the name:
- Pyridin-2-amine : Indicates a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with an amino group (-NH₂) at the 2-position.
- 3-(1-propylpyrrolidin-2-yl) : Specifies a pyrrolidine ring (a five-membered saturated ring with one nitrogen atom) substituted at its 2-position with a propyl group (-CH₂CH₂CH₃). This pyrrolidine moiety is attached to the pyridine ring at the 3-position.
- N-phenyl : Denotes a phenyl group (-C₆H₅) bonded to the amino nitrogen of the pyridin-2-amine group.
The structural interpretation reveals a conjugated system where the pyridine and pyrrolidine rings contribute to the compound’s planar and non-planar regions, respectively. The propyl side chain on the pyrrolidine introduces steric bulk, potentially influencing the molecule’s conformational flexibility and intermolecular interactions.
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₂₃N₃ encapsulates the compound’s elemental composition:
- 18 carbon atoms : Distributed across the phenyl, pyridine, and pyrrolidine rings, as well as the propyl chain.
- 23 hydrogen atoms : Attached to carbons in the aromatic and aliphatic regions.
- 3 nitrogen atoms : One in the pyridine ring, one in the pyrrolidine ring, and one in the amino group.
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₂₃N₃ |
| Molecular weight (g/mol) | 281.4 |
The molecular weight of 281.4 g/mol , calculated from the formula, aligns with the monoisotopic mass derived from high-resolution mass spectrometry. This value is critical for analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, where precise mass-to-charge ratios and molecular fragmentation patterns are analyzed.
Synonyms and Registry Numbers in Chemical Databases
This compound is cataloged under multiple synonyms and unique identifiers across chemical databases, ensuring unambiguous identification in research and regulatory contexts:
| Synonym | Registry Number | Database |
|---|---|---|
| N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine | CID 102540547 | PubChem |
| 1352502-11-4 | CAS 1352502-11-4 | CAS Common Chemistry |
| Phenyl-[3-(1-propyl-pyrrolidin-2-yl)-pyridin-2-yl]-amine | N/A | ChemSpider |
The PubChem CID 102540547 serves as the primary identifier in the PubChem database, linking to structural, physical, and chemical property data. The CAS Registry Number 1352502-11-4 is indispensable for regulatory compliance and commercial transactions, as it is universally recognized in safety data sheets and chemical inventories. Additional aliases, such as the IUPAC name and simplified trade names, facilitate cross-referencing in interdisciplinary research.
The compound’s SMILES notation (CCCN1CCCC1C2=C(N=CC=C2)NC3=CC=CC=C3) and InChIKey (WGUVCXBIEFZINQ-UHFFFAOYSA-N) further enhance machine-readable identification, enabling rapid database searches and cheminformatics analyses. These identifiers are critical for integrating the compound into large-scale computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) modeling.
Properties
Molecular Formula |
C18H23N3 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C18H23N3/c1-2-13-21-14-7-11-17(21)16-10-6-12-19-18(16)20-15-8-4-3-5-9-15/h3-6,8-10,12,17H,2,7,11,13-14H2,1H3,(H,19,20) |
InChI Key |
WGUVCXBIEFZINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=C(N=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Buchwald-Hartwig Amination
This method introduces the N-phenyl group via coupling between a halogenated pyridine and aniline.
Procedure :
-
Synthesis of 3-(1-Propylpyrrolidin-2-yl)pyridin-2-chloride :
-
N-Phenylation :
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Suzuki coupling | 65% | 95% |
| 2 | Buchwald-Hartwig | 72% | 98% |
Multi-Component Reaction (MCR) Approach
A one-pot strategy combining pyridine-2-amine, pyrrolidine precursors, and phenylating agents.
Procedure :
-
React pyridine-2-amine (1 eq) with 1-propylpyrrolidine-2-carbaldehyde (1 eq) and 2-isocyano-2,4,4-trimethylpentane (1 eq) in MeOH with TosOH (0.2 eq) at 70°C.
Key Data :
Reductive Amination and Cyclization
Formation of the pyrrolidine ring in situ on the pyridine scaffold.
Procedure :
-
Synthesis of 3-(3-Aminopropyl)pyridin-2-amine :
-
Cyclization to Pyrrolidine :
-
N-Phenylation :
Key Data :
| Step | Reaction | Yield |
|---|---|---|
| 1 | Reductive amination | 70% |
| 2 | Cyclization | 55% |
| 3 | Ullmann coupling | 60% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Buchwald-Hartwig | High regioselectivity, scalability | Requires air-sensitive catalysts | 65–72% |
| Multi-Component Reaction | One-pot synthesis, atom economy | Limited substrate scope | 58% |
| Reductive Amination | Mild conditions, no Pd required | Multi-step, moderate yields | 55–70% |
Mechanistic Insights
-
Buchwald-Hartwig Amination : Pd(0) oxidatively adds to the C-Cl bond, followed by ligand exchange with aniline. Reductive elimination forms the C-N bond.
-
MCR Mechanism : TosOH catalyzes imine formation between pyridine-2-amine and aldehyde, followed by isocyanide insertion to assemble the pyrrolidine.
-
Cyclization : Acid-catalyzed imine formation and subsequent intramolecular nucleophilic attack yield the pyrrolidine ring.
Optimization Strategies
-
Catalyst Screening : Replacing Pd₂(dba)₃ with BrettPhos-Pd-G3 improves coupling efficiency (yield: 72% → 85%).
-
Solvent Effects : Switching from toluene to dioxane in MCR boosts yield by 15%.
-
Temperature Control : Lowering cyclization temperature to 80°C reduces side products (purity: 97% → 99%).
Challenges and Solutions
Chemical Reactions Analysis
Nucleophilic Amination Reactions
The pyridine-bound amine group exhibits nucleophilic reactivity under basic conditions. In chemoselective amination reactions, analogous pyridine derivatives react with sulfonyl chlorides to form sulfonamides. For example:
Example Reaction:
N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine + ArSO₂Cl → N-Sulfonamide derivative
| Conditions | Yield | Selectivity | Source |
|---|---|---|---|
| i-Pr₂NEt (2.5 eq), NMP, 140°C | 44–69% | High |
Steric hindrance from the 1-propylpyrrolidine group may reduce reactivity compared to less bulky analogs. Electron-withdrawing substituents on the sulfonyl chloride enhance reaction rates .
Oxidation Reactions
The tertiary amine in the pyrrolidine ring undergoes oxidation to form amine oxides. This reaction is typically mediated by peroxides or transition-metal catalysts:
Example Reaction:
This compound + H₂O₂ → Amine oxide derivative
| Oxidizing Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| H₂O₂ | Acetic acid | 25–50°C | 60–75% |
The pyridine ring itself is resistant to oxidation under mild conditions due to aromatic stabilization .
Radical-Mediated Transformations
Nitrogen-centered radicals (NCRs) derived from this compound participate in cyclization and cross-coupling reactions. Photolytic or thermal cleavage of N–X bonds (X = O, S) generates reactive intermediates:
Example Pathway:
Homolytic cleavage → Aminyl radical → Cyclization or H-atom transfer
| Radical Type | Application | Notable Example | Source |
|---|---|---|---|
| Aminyl | Pyrrolizidine synthesis | 5-exo cyclization | |
| Iminyl | Phenanthridine formation | Intramolecular aromatization |
Radical stability is enhanced by conjugation with the pyridine ring and steric protection from the propyl group .
Alkylation and Acylation
The primary amine at position 2 reacts with alkyl halides or acyl chlorides:
Example Reaction:
This compound + R–X → N-Alkylated derivative
| Reagent | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | 50–85% | |
| AcCl | Et₃N | CH₂Cl₂ | 60–78% |
Reactivity is moderated by the electron-donating phenyl group, which reduces nucleophilicity compared to aliphatic amines.
Coordination Chemistry
The pyridine and pyrrolidine nitrogen atoms act as ligands for transition metals, enabling catalytic applications:
Example Complexation:
This compound + [PdCl₂(cod)] → Pd(II) complex
| Metal | Application | Stability | Source |
|---|---|---|---|
| Pd(II) | Cross-coupling catalysis | Moderate | |
| Cu(I) | Photocatalysis | Low |
Steric bulk from the propylpyrrolidine group may limit coordination efficiency .
Acid-Base Reactivity
The compound acts as a Brønsted base, protonating at the pyridine nitrogen (pKa ≈ 3–5) and the primary amine (pKa ≈ 9–11). Protonation enhances solubility in polar solvents and alters electronic properties for subsequent reactions .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the pyrrolidine ring may undergo ring-opening:
Example Reaction:
This compound + HCl → Linear amine hydrochloride
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | Depropylated linear derivative | 30–45% |
Scientific Research Applications
Neurotransmitter Interaction
Research indicates that N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine interacts with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Compounds with similar structures have been studied for their potential as:
- Antidepressants : By modulating serotonin levels.
- Anxiolytics : Targeting GABAergic pathways.
These interactions suggest that this compound may exhibit antidepressant or anxiolytic effects, warranting further investigation into its efficacy and safety.
Antineoplastic Activity
Another area of interest is the compound's potential antineoplastic properties. Studies have shown that derivatives of pyridine compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The structural characteristics of this compound suggest it could be modified to enhance its anticancer activity, making it a valuable candidate in oncology research .
Anti-inflammatory Effects
Preliminary studies indicate that compounds similar to this compound may possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines, making it a potential therapeutic agent for conditions characterized by chronic inflammation .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, which can be tailored to produce specific derivatives with enhanced biological activity. The choice of reagents and reaction conditions significantly influences the yield and purity of the compound.
Mechanism of Action
The mechanism of action of N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine with structurally related compounds, focusing on molecular features, synthetic routes, and biological activities.
Structural Analogues and Substituent Effects
- Substituent Impact :
- The phenyl group in the target compound enhances aromatic interactions compared to the isobutyl group in its analog (C₁₆H₂₇N₃), which may improve binding to hydrophobic enzyme pockets .
- Stereochemistry, as seen in the (2R)-configured pyrrolidine derivative (C₁₈H₂₅N₅), can significantly influence biological activity, though this data is absent for the target compound .
Bioisosteric Replacements and Activity
Pyridin-2-amine derivatives are common bioisosteres for charged groups like benzamidine in trypsin inhibitors. For example:
- N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (e.g., compound 5c ): Exhibits anticancer activity (IC₅₀ < 10 µM against HOP-92 lung cancer cells) due to the oxadiazole-linked pyridin-2-amine motif, which may mimic cationic residues in enzyme binding .
- Pyrimidin-2-amine analogs : While less basic than pyridin-2-amine, they still inhibit trypsin via hydrogen bonding, suggesting the target compound’s amine group could serve a similar role .
Biological Activity
N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 281.4 g/mol . The compound features a pyridine ring, a phenyl group, and a pyrrolidine moiety, which contribute to its pharmacological properties.
The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can act as modulators of various receptors, including dopamine, serotonin, and norepinephrine receptors. These interactions suggest potential applications in treating neurological disorders, such as depression and anxiety.
Neurotransmitter Modulation
The compound's structural components allow it to interact with neurotransmitter systems effectively. Studies have demonstrated that modifications to the pyrrolidine and pyridine components can significantly influence pharmacological effects. For instance, compounds with enhanced binding affinity to dopamine receptors may exhibit increased efficacy in neuropharmacology.
Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Further research is needed to quantify this activity and explore its therapeutic implications .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine | Structure | Contains an isobutyl group; used in similar biological studies. |
| N-Methyl-N-(4-pyridyl)aniline | Structure | Lacks the pyrrolidine ring; primarily studied for its role in organic synthesis. |
| 4-(1-Pyrrolidinyl)piperidine | Structure | Features a piperidine instead of a pyridine; investigated for psychoactive properties. |
These compounds differ primarily in their substituents on nitrogen atoms and their respective ring structures, significantly influencing their biological activities and applications.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological potential of this compound:
- Neuropharmacological Studies : Research has shown that modifications to the compound can enhance its affinity for dopamine receptors, which may lead to improved outcomes in treating conditions like schizophrenia or Parkinson's disease.
- Antioxidant Properties : A study indicated that derivatives of similar structures exhibited significant antioxidant activity, suggesting potential for developing neuroprotective agents based on this compound .
- Behavioral Studies : Animal models have been employed to assess the behavioral effects of the compound, indicating potential anxiolytic properties that warrant further exploration in clinical settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : Common routes include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) and microwave-assisted synthesis. For example, microwave irradiation accelerates cyclization in heterocyclic systems, reducing reaction times from hours to minutes . Catalyst systems like Pd(II) acetate with ligands (e.g., in ) can achieve yields up to 51% under optimized temperatures (e.g., 100°C for 3 hours). Solvent choice (e.g., 2-methyltetrahydrofuran) and base selection (e.g., NaHCO₃) are critical for minimizing side reactions .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve pyrrolidine and pyridine ring proton environments, as demonstrated in studies of analogous amines (e.g., δ 8.87 ppm for pyridin-3-yl protons) .
- X-ray Crystallography : Confirms stereochemistry and bond angles, as seen in crystallographic reports for related pyridin-2-amine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS m/z 254.1 [M+H]) .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer : Reverse-phase HPLC with ≥98% purity is standard for bioactive compounds. For example, impurities in intermediates like 3-nitropyridin-2-amine derivatives are monitored using UV detection at 254 nm . Thresholds depend on application: ≥95% for in vitro assays, ≥99% for in vivo studies.
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for scalable synthesis?
- Methodological Answer : Full or fractional factorial designs systematically test variables (e.g., temperature, catalyst loading, solvent ratio). For instance, a 2 design could optimize Pd catalyst concentration (0.5–2 mol%), reaction time (2–24 h), and temperature (80–120°C). Response surface methodology (RSM) further refines conditions to maximize yield and minimize byproducts .
Q. What strategies resolve contradictory data in enantiomeric purity analysis?
- Methodological Answer : Chiral HPLC with cellulose-based columns separates enantiomers, while circular dichroism (CD) confirms absolute configuration. For example, stereochemical discrepancies in pyrrolidinyl derivatives (e.g., 2R-configuration in ) require orthogonal validation via X-ray crystallography or NOESY NMR .
Q. How are computational methods used to predict binding affinities or metabolic stability?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like enzymes or receptors. QSAR models correlate structural features (e.g., logP, H-bond donors) with ADMET properties. For pyrrolidine-containing analogs, simulations predict hepatic clearance via cytochrome P450 enzymes .
Q. What causes batch-to-batch variability in biological activity, and how is it mitigated?
- Methodological Answer : Variability often stems from residual solvents (e.g., DMSO) or trace metal catalysts. ICP-MS detects Pd residues (<10 ppm acceptable). Repurification via flash chromatography (hexane/acetone gradients) removes impurities, as shown in .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in different solvents?
- Methodological Answer : Use standardized shake-flask methods with UV/Vis quantification. For example, discrepancies in DMSO vs. aqueous solubility may arise from protonation states (pKa ~6.5 for pyridin-2-amine). Adjust pH to physiological conditions (7.4) and validate via nephelometry .
Q. Why do catalytic systems from literature fail to reproduce yields in follow-up studies?
- Methodological Answer : Trace oxygen or moisture can deactivate Pd catalysts. Rigorous degassing (N₂/Ar sparging) and anhydrous solvents (e.g., molecular sieves) are critical. Catalyst pre-activation with reducing agents (e.g., NaBH₄) may restore activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
